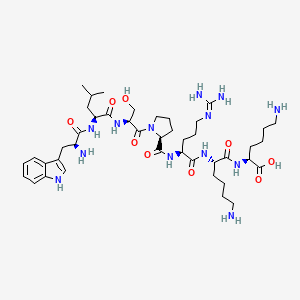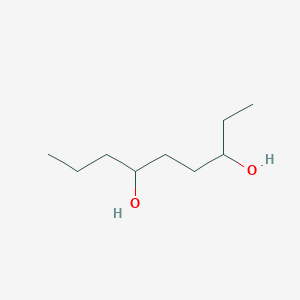
3,6-Nonanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Nonanediol is an organic compound with the molecular formula C₉H₂₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nine-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 3,6-nonanedione using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic hydrogenation of 3,6-nonanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
3,6-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,6-nonanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 3,6-Nonanedione.
Reduction: Nonane.
Substitution: 3,6-Dichlorononane.
Scientific Research Applications
3,6-Nonanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Nonanediol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, leading to the formation of 3,6-nonanedione. In reduction reactions, the hydroxyl groups are removed, resulting in the formation of nonane. These reactions are facilitated by specific enzymes or chemical reagents that target the hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanediol: Another diol with hydroxyl groups at the first and ninth positions.
1,3-Nonanediol: A diol with hydroxyl groups at the first and third positions.
1,5-Nonanediol: A diol with hydroxyl groups at the first and fifth positions.
Uniqueness
3,6-Nonanediol is unique due to the positioning of its hydroxyl groups at the third and sixth carbon atoms. This specific arrangement imparts distinct chemical properties and reactivity compared to other nonanediol isomers .
Properties
CAS No. |
4469-85-6 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
nonane-3,6-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)7-6-8(10)4-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
YKEWIFGQPMVBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



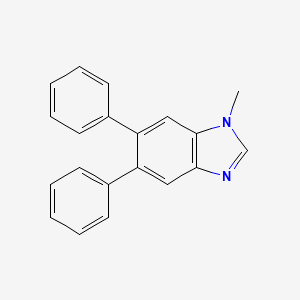

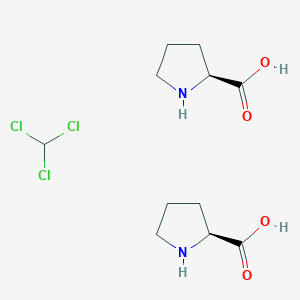
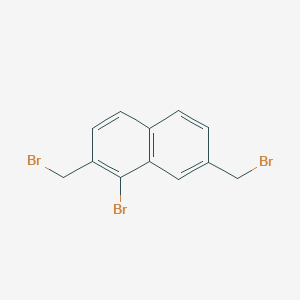
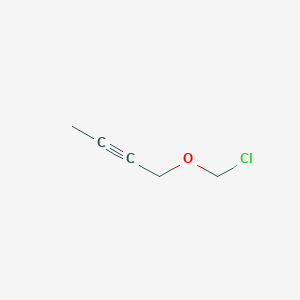

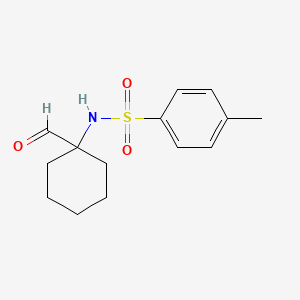
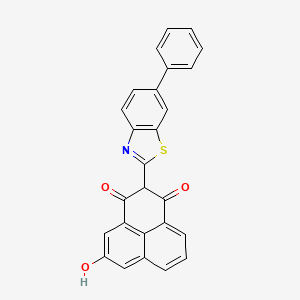


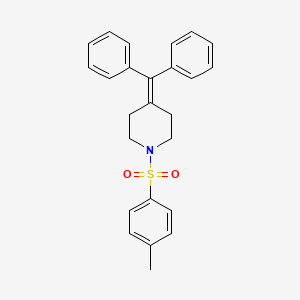
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
